![molecular formula C27H33NO3 B1389489 N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline CAS No. 1040686-51-8](/img/structure/B1389489.png)
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline, also known as N-sec-butyl-2-phenoxyethoxy-3-aniline, is an aniline derivative that has been studied for its potential medicinal and industrial applications. This compound has a wide range of applications, including in the synthesis of pharmaceuticals, in the development of new drug delivery systems, and in the development of new materials for medical and industrial use. In
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has been studied extensively for its potential medicinal and industrial applications. For example, this compound has been studied for its ability to act as a prodrug, which is a compound that is converted into an active drug in the body. This compound has also been studied for its potential use in the development of new drug delivery systems, such as nanoparticles, liposomes, and micelles. Additionally, this compound has been studied for its potential use in the development of new materials for medical and industrial use, such as polymers and hydrogels.
Mechanism of Action
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has been studied for its ability to act as a prodrug. Prodrugs are compounds that are converted into active drugs in the body. This process is known as prodrug activation, and it involves the conversion of the prodrug into an active drug form by enzymes in the body. The mechanism of action of this compound is not fully understood, but it is believed that the conversion of the prodrug into an active drug occurs through a series of chemical reactions.
Biochemical and Physiological Effects
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has been studied for its potential medicinal and industrial applications. This compound has been studied for its potential ability to act as a prodrug, and it has been found to have a number of biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-tumor effects. Additionally, this compound has been found to have anti-microbial and anti-viral effects, as well as neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has a number of advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, this compound has a relatively low toxicity, which makes it suitable for use in lab experiments. However, this compound has a number of limitations, including its low solubility in water and its low bioavailability. Additionally, this compound has a relatively short half-life, which limits its use in long-term studies.
Future Directions
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has a number of potential future directions. One potential future direction is the development of new drug delivery systems using this compound, such as nanoparticles, liposomes, and micelles. Additionally, this compound could be used in the development of new materials for medical and industrial use, such as polymers and hydrogels. Finally, this compound could be studied further for its potential ability to act as a prodrug and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline is achieved through a multi-step process. The first step involves the reaction of 2-ethoxyethanol and sec-butyl bromide, which forms 2-ethoxy-2-sec-butylpropane. This intermediate is then reacted with aniline and sodium hydroxide, which yields N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline. This reaction is an example of a substituted aniline synthesis, which is a common method for synthesizing aniline derivatives.
properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-4-21(2)26-15-8-9-16-27(26)31-22(3)20-28-23-11-10-14-25(19-23)30-18-17-29-24-12-6-5-7-13-24/h5-16,19,21-22,28H,4,17-18,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVDWBHRSEPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)
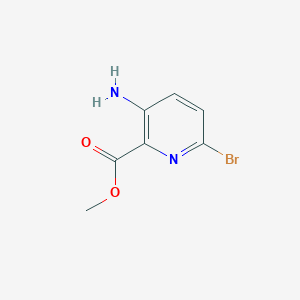
![5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid](/img/structure/B1389409.png)

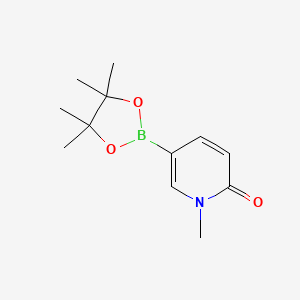
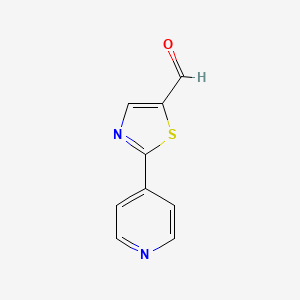
![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
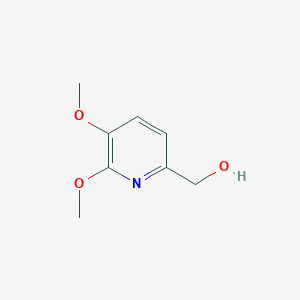
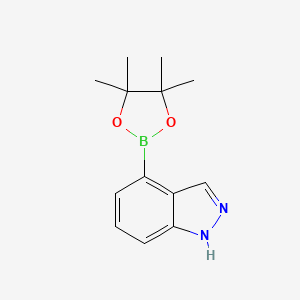
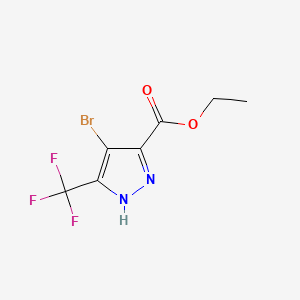

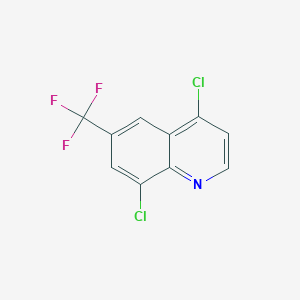
![6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389424.png)
